![molecular formula C22H14BrFN2O B7567350 3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one
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Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of bromophenyl and fluorophenyl groups suggests that this compound might have interesting chemical properties and could be a target for further studies .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with the bromophenyl and fluorophenyl groups attached at the 3rd and 2nd positions, respectively . The exact spatial arrangement would depend on the specific synthesis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the bromophenyl and fluorophenyl groups, the quinazolinone core, and the overall molecular geometry would all influence its properties .Mechanism of Action
Future Directions
Given the interesting structure of this compound, it could be a target for further studies. Potential areas of research could include the synthesis and characterization of this and similar compounds, investigation of their chemical reactivity, and exploration of their potential biological activities .
properties
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O/c23-16-9-11-18(12-10-16)26-21(13-8-15-4-3-5-17(24)14-15)25-20-7-2-1-6-19(20)22(26)27/h1-14H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIHKLNDTMGKNZ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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